molecular formula C20H19NOS2 B2846313 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide CAS No. 1797713-41-7

3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide

Cat. No.: B2846313
CAS No.: 1797713-41-7
M. Wt: 353.5
InChI Key: WIFPSMLINHGSBR-UHFFFAOYSA-N
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Description

3-(Phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide is a sulfur-containing propanamide derivative characterized by a phenylthio group at the C3 position of the propanamide backbone and a 2-(thiophen-3-yl)benzyl substituent on the nitrogen atom. The compound’s structure combines aromatic thiophene and benzene rings with a thioether linkage, which may confer unique electronic and steric properties.

Properties

IUPAC Name

3-phenylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS2/c22-20(11-13-24-18-7-2-1-3-8-18)21-14-16-6-4-5-9-19(16)17-10-12-23-15-17/h1-10,12,15H,11,13-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFPSMLINHGSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate halide.

    Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiophen-3-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenyl derivatives.

Scientific Research Applications

3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-(2-(thiophen-3-yl)benzyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The phenylthio and thiophenyl groups can interact with hydrophobic pockets, while the amide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to the propanamide class, which includes derivatives with diverse substituents influencing physicochemical and pharmacological properties. Below is a detailed comparison with structurally related analogs:

Compound Substituents Molecular Weight Key Spectral Data (¹H NMR, δ ppm) Potential Applications
Target Compound Phenylthio (C3), 2-(thiophen-3-yl)benzyl (N) ~353.46 g/mol* N/A (Inferred: aromatic protons ~6.8–8.2, thiophen protons ~7.1–7.5) Enzyme inhibition, CNS targeting
3-[(2-Fluorophenyl)thio]propanamide 2-Fluorophenylthio (C3) 199.24 g/mol δ 7.1–7.8 (aromatic), δ 3.5 (CH₂), δ 10.67 (NH) Antibacterial, kinase inhibition
3s: 3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide Methylthio (C3), 2-(trifluoromethoxy)phenyl (N) ~323.34 g/mol δ 3.2 (CH₂S), δ 7.3–8.1 (aromatic), δ 10.2 (NH) Anticancer, anti-inflammatory
3w: 3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)-2-(3-((trifluoromethyl)thio)phenyl)propanamide Methylthio (C3), trifluoromethylthio-phenyl (C2), trifluoromethoxy (N) ~511.42 g/mol δ 3.1 (CH₂S), δ 7.5–8.3 (aromatic), δ 10.5 (NH) High lipophilicity for CNS penetration
2-(3-Benzoylphenyl)-N-(4-methylbenzothiazol-2-yl)propanamide Benzoylphenyl (C2), 4-methylbenzothiazol (N) 400.49 g/mol δ 7.5–8.2 (aromatic), δ 2.4 (CH₃), δ 3.3 (CH₂) Protein kinase inhibition

*Calculated based on molecular formula C₂₀H₁₉NOS₂.

Key Observations:

Thiophen-3-yl substituents may improve metabolic stability compared to trifluoromethoxy or benzothiazol groups, which are more susceptible to oxidative degradation .

Spectral Signatures :

  • Aromatic protons in the target compound are expected to resonate between δ 6.8–8.2 ppm, similar to analogs like 3s and 3w . The thiophen protons (δ ~7.1–7.5) would distinguish it from purely phenyl-substituted derivatives.

Biological Relevance: Trifluoromethoxy and trifluoromethylthio groups (3s, 3w) enhance lipophilicity and bioavailability, making them suitable for blood-brain barrier penetration . The thiophen-3-yl moiety in the target compound may mimic endogenous substrates in neurological pathways, suggesting CNS-targeted applications.

Limitations and Contradictions:

  • The pharmacological activity of the target compound remains unverified in the provided evidence, unlike analogs like 3s and 3w, which are linked to anticancer research .

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